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Compound of Interest

Compound Name:
3-Chloro-N-(1-

phenylethyl)propanamide

CAS No.: 80364-90-5

Cat. No.: B1364178 Get Quote

Executive Summary
3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a specialized chiral building

block used primarily in the synthesis of

-lactam antibiotics (azetidin-2-ones) and as a resolving agent intermediate.[1] Structurally, it
consists of a 3-chloropropanoyl chain coupled to a chiral 1-phenylethylamine moiety.

Its significance lies in its dual functionality:

Electrophilic Potential: The terminal alkyl chloride serves as a leaving group for

intramolecular cyclization, forming the strained four-membered lactam ring.

Chiral Induction: The 1-phenylethyl group acts as a robust chiral auxiliary, allowing for the

separation of diastereomers or the induction of stereochemistry during downstream

transformations.

This guide details the synthesis, mechanistic pathways, and critical cyclization protocols

required to utilize this compound in drug development workflows.
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Property Data

IUPAC Name 3-chloro-N-(1-phenylethyl)propanamide

CAS Number 80364-90-5

Molecular Formula

Molecular Weight 211.69 g/mol

Physical State White to off-white solid

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate;

Insoluble in Water

Key Functional Groups
Secondary Amide, Primary Alkyl Chloride, Chiral

Benzylic Center

Synthetic Protocol: Acylation Pathway
The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide proceeds via a nucleophilic acyl

substitution (Schotten-Baumann conditions) between 3-chloropropionyl chloride and 1-

phenylethylamine.

Reagents & Materials
Substrate: (R)- or (S)-1-Phenylethylamine (1.0 equiv)

Acylating Agent: 3-Chloropropionyl chloride (1.1 equiv)

Base: Triethylamine (TEA) (1.2 equiv) – Critical for scavenging HCl.

Solvent: Anhydrous Dichloromethane (DCM)

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-phenylethylamine and

anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
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Base Addition: Add Triethylamine (TEA) dropwise. Note: The reaction is exothermic;

temperature control is vital to prevent side reactions.

Acylation: Add 3-Chloropropionyl chloride dropwise over 30 minutes, maintaining the internal

temperature below 5°C. The solution will become cloudy as TEA·HCl salts precipitate.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor

reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.

Quench & Workup:

Wash the organic layer with 1M HCl (2x) to remove unreacted amine.

Wash with Saturated NaHCO₃ (2x) to remove unreacted acid chloride (hydrolyzed to acid).

Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Recrystallize the crude solid from a Hexanes/Ethyl Acetate mixture to yield the

pure amide.

Mechanistic Analysis & Side Reactions
Understanding the competing pathways is essential for high-yield synthesis. The primary threat

to yield is the elimination of the alkyl chloride to form an acrylamide.

Pathway A: Desired Acylation
The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral

intermediate. The chloride ion is expelled, and the proton is scavenged by TEA.

Pathway B: Competing Elimination (The "Acrylamide
Trap")
Under basic conditions (excess TEA or higher temperatures), the acidic

-protons of the 3-chloropropionyl group can be deprotonated, leading to E2 elimination of HCl.
This yields N-(1-phenylethyl)acrylamide, an irreversible side product.
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Mitigation Strategy:

Maintain strictly low temperatures (0°C) during addition.

Avoid large excesses of base.

Add the acid chloride slowly to prevent localized heating.

Visualization: Synthesis & Competing Pathways
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Figure 1: Mechanistic divergence between stable amide formation and acrylamide elimination.

Downstream Application: Cyclization to -Lactams
The most high-value application of 3-Chloro-N-(1-phenylethyl)propanamide is its conversion

to 1-(1-phenylethyl)azetidin-2-one. This intramolecular alkylation constructs the

-lactam core found in monobactam antibiotics.

Cyclization Protocol (Intramolecular Alkylation)
Unlike the Staudinger synthesis (Imine + Ketene), this route relies on cyclizing the pre-formed

amide. This requires a strong base to deprotonate the amide nitrogen, increasing its

nucleophilicity for an intramolecular

attack on the C-Cl bond.

Reagents:
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Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK).

Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but is harder to remove).

Catalyst (Optional): Tetrabutylammonium iodide (TBAI) can accelerate the reaction via the

Finkelstein effect (Cl -> I).

Procedure:

Dissolve 3-Chloro-N-(1-phenylethyl)propanamide in anhydrous THF.

Cool to 0°C and carefully add NaH (1.2 equiv). Hydrogen gas will evolve.

Stir at 0°C for 30 minutes, then reflux for 2–6 hours.

Mechanism: The amide anion attacks the

-carbon, displacing chloride and closing the 4-membered ring.

Visualization: -Lactam Ring Closure
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Figure 2: The 4-exo-tet cyclization pathway yielding the bioactive beta-lactam core.

Safety & Handling
Corrosivity: 3-Chloropropionyl chloride is highly corrosive and lachrymatory. Handle only in a

fume hood.

Alkylating Hazard: The product contains a reactive alkyl chloride. While less volatile than the

starting material, it should be treated as a potential alkylating agent (carcinogen suspect).

Waste: Aqueous waste from the synthesis contains triethylamine hydrochloride and must be

disposed of according to organic salt protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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